molecular formula C9H6BrClN2O B13666030 1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone

1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone

Cat. No.: B13666030
M. Wt: 273.51 g/mol
InChI Key: RJYHENAWLSBCHX-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions of the indazole ring, respectively, and an ethanone group attached to the nitrogen atom of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the ethanone group.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives can be formed depending on the reagents used.

    Oxidation Products: The major product of oxidation is 1-(4-bromo-6-chloro-1H-indazol-1-yl)acetic acid.

    Reduction Products: The major product of reduction is 1-(4-bromo-6-chloro-1H-indazol-1-yl)ethanol.

Scientific Research Applications

1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in cells. The bromine and chlorine atoms on the indazole ring may play a role in its binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the indazole ring, which may contribute to its distinct chemical and biological properties. The combination of these halogen atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

1-(4-bromo-6-chloroindazol-1-yl)ethanone

InChI

InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3

InChI Key

RJYHENAWLSBCHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC(=C2)Cl)Br

Origin of Product

United States

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